4-Nitrobenzenesulfonyl fluoride

Catalog No.
S574380
CAS No.
349-96-2
M.F
C6H4FNO4S
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonyl fluoride

CAS Number

349-96-2

Product Name

4-Nitrobenzenesulfonyl fluoride

IUPAC Name

4-nitrobenzenesulfonyl fluoride

Molecular Formula

C6H4FNO4S

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H

InChI Key

HRLAPUHJWRZEIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F

Synonyms

4-nitrobenzenesulfonyl fluoride, para-nitrobenzenesulfonyl fluoride, PNBSF

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F

Protein Modification:

-Nitrobenzenesulfonyl fluoride (NBSF) is a valuable tool in protein modification research due to its ability to form covalent bonds with specific amino acid residues, particularly tyrosine and lysine. This selective modification allows researchers to:

  • Study protein structure and function: By attaching NBSF to specific sites, researchers can probe the role of those residues in protein folding, activity, and interactions with other molecules [].
  • Develop new protein-based therapeutics: NBSF modification can introduce functional groups onto proteins, enabling them to bind to specific targets or improve their stability and efficacy.

Click Chemistry:

NBSF has recently emerged as a promising reagent in "click chemistry," a powerful technique for efficiently joining molecules together. The sulfonyl fluoride group in NBSF reacts readily with certain functional groups on other molecules, forming a stable and specific linkage. This approach offers several advantages, including:

  • High efficiency and selectivity: Click reactions with NBSF are often rapid and clean, minimizing unwanted side reactions.
  • Biocompatibility: The reagents involved can be compatible with biological systems, making NBSF potentially useful for modifying biomolecules.

Other Applications:

NBSF may also find applications in other areas of scientific research, such as:

  • Synthesis of small molecules: The unique reactivity of NBSF could be harnessed in the development of new drugs or other functional molecules.
  • Material science: NBSF could potentially be used to modify the properties of surfaces or create new materials with specific functionalities.

4-Nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4FNO4SC_6H_4FNO_4S and a molecular weight of approximately 205.17 g/mol. It appears as a white solid and is classified as a sulfonyl fluoride, which features a sulfonic acid group (SO2-SO_2) bonded to a fluoride atom. The compound is notable for its corrosive properties and is considered hazardous, causing severe skin burns and eye damage upon contact . It is primarily used in chemical synthesis due to its electrophilic nature, which allows it to participate in various nucleophilic substitution reactions.

In protein modification, the electrophilic sulfur atom of NBS reacts with the nucleophilic hydroxyl group of tyrosine residues in proteins. The good leaving ability of the fluorine atom facilitates the formation of a new covalent bond between the protein and the sulfonyl fluoride moiety (Eq. 1). This modification can alter the protein's structure and function, depending on the location of the modified tyrosine residue.

NBS is a hazardous compound and should be handled with care:

  • Toxicity: Toxic by inhalation, ingestion, and skin contact. It can cause irritation to the skin, eyes, and respiratory system [].
  • Flammability: Non-flammable but may decompose on heating, releasing toxic fumes [].
  • Reactivity: Reacts with water to release hydrogen fluoride, a corrosive gas [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling NBS [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from light and moisture [].

  • Nucleophilic Aromatic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles, leading to the formation of aryl fluorides. This reaction typically requires the presence of a fluoride ion as a catalyst or reactant .
  • Hydrolysis: In the presence of water, 4-nitrobenzenesulfonyl fluoride can hydrolyze to form 4-nitrobenzenesulfonic acid and hydrogen fluoride. This reaction is particularly relevant in aqueous environments and can lead to the release of toxic gases .
  • Visible-Light-Mediated Reactions: Recent studies have explored the use of visible light to facilitate the synthesis of sulfonyl fluorides, including 4-nitrobenzenesulfonyl fluoride, from arylazo sulfones using N-fluorobenzenesulfonimide as the fluorinating agent .

Several methods exist for synthesizing 4-nitrobenzenesulfonyl fluoride:

  • Direct Fluorination: This method involves the reaction of 4-nitrobenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride or N-fluorobenzenesulfonimide under controlled conditions .
  • Electrophilic Aromatic Substitution: The introduction of the sulfonyl fluoride group can also be achieved through electrophilic aromatic substitution reactions involving suitable precursors .
  • Visible-Light-Mediated Synthesis: A novel approach using visible light has been reported for synthesizing sulfonyl fluorides from arylazo sulfones, highlighting advancements in synthetic methodologies that allow for milder reaction conditions .

4-Nitrobenzenesulfonyl fluoride has several applications:

  • Chemical Synthesis: It serves as an important reagent in organic chemistry for synthesizing various compounds, especially in creating aryl fluorides.
  • Pharmaceuticals: Its ability to modify biomolecules makes it useful in drug development and biochemical research.
  • Agriculture: The compound is also explored for potential applications in agrochemicals due to its reactivity with biological targets .

Studies on the interactions of 4-nitrobenzenesulfonyl fluoride often focus on its reactivity with nucleophiles and its effects on biological systems. The compound's electrophilic nature allows it to form covalent bonds with amino acids in proteins, influencing enzyme activity and stability. Understanding these interactions is critical for developing targeted therapies and studying biochemical pathways .

Several compounds exhibit structural or functional similarities to 4-nitrobenzenesulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
4-Methoxybenzenesulfonyl fluorideSulfonyl FluorideContains a methoxy group, altering reactivity
4-Aminobenzenesulfonyl fluorideSulfonyl FluorideAmino group provides different nucleophilic properties
4-Cyanobenzenesulfonyl fluorideSulfonyl FluorideCyano group enhances electron-withdrawing effects
Benzene-1,2-disulfonyl fluorideDisulfonamideContains two sulfonamide groups, increasing reactivity
Benzene-1,3,5-trisulfonyl fluorideTrisulfonamideThree sulfonamide groups provide unique reactivity patterns

Each of these compounds exhibits distinct properties due to variations in substituents on the benzene ring or differences in the number of sulfonamide groups. These variations influence their reactivity profiles and potential applications in synthesis and biological studies.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

349-96-2

Wikipedia

4-Nitrobenzenesulfonyl fluoride

Dates

Modify: 2023-08-15

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